Cas no 144077-69-0 ((6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt)

(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt Chemical and Physical Properties
Names and Identifiers
-
- (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt
- (2S)-2-[[4-[[(6S)-2-amino-4-oxo-4a,5,6,7-tetrahydro-1H-pteridin-6-yl]methylamino]benzoyl]amino]-5-hydroperoxypentanoic acid,4-methylbenzenesulfonic acid
- (6S)-Tetrahydrofolic
- (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;4-methylbenzenesulfonic acid
- DB-235236
- 144077-69-0
-
- Inchi: InChI=1S/C19H23N7O6.C7H8O3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2-5H,1H3,(H,8,9,10)/t11-,12-;/m0./s1
- InChI Key: ZINDIVNSAGENPY-FXMYHANSSA-N
- SMILES: Cc1ccc(cc1)S(=O)(=O)O.c1cc(ccc1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC[C@H]2CNc3c(c(=O)nc([nH]3)N)N2
Computed Properties
- Exact Mass: 619.20600
- Monoisotopic Mass: 617.19039677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 43
- Rotatable Bond Count: 10
- Complexity: 1040
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 270Ų
Experimental Properties
- Melting Point: 214-217°C (dec.)
- Solubility: DMSO
- PSA: 263.50000
- LogP: 2.19960
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator, under inert atmosphere
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T293590-25mg |
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt |
144077-69-0 | 25mg |
$201.00 | 2023-05-17 | ||
TRC | T293590-250mg |
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt |
144077-69-0 | 250mg |
$1596.00 | 2023-05-17 |
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt Related Literature
-
Ping Tong Food Funct., 2020,11, 628-639
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
Additional information on (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt
Introduction to (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt (CAS No. 144077-69-0)
The compound (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt, identified by the CAS number 144077-69-0, is a derivative of folic acid that has garnered significant attention in the field of pharmaceutical research and development. This compound is particularly valued for its role in enhancing the bioavailability and stability of folic acid, making it a promising candidate for various therapeutic applications.
In recent years, there has been a growing interest in the development of novel folic acid derivatives due to their potential benefits in treating a range of medical conditions. Folic acid, or vitamin B9, is essential for cell growth and metabolism, and its derivatives have been extensively studied for their ability to cross the blood-brain barrier and exert neuroprotective effects. The< strong>p-Toluenesulfonate Salt form of (6S)-Tetrahydrofolic Acid enhances its solubility and bioavailability, which are critical factors in drug formulation and delivery.
One of the most compelling aspects of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is its application in prenatal care. Folic acid supplementation is widely recommended for women of childbearing age to prevent neural tube defects in newborns. The (6S) configuration of this compound ensures optimal absorption and utilization by the body, making it an effective supplement for maternal health. Recent studies have shown that this derivative can significantly improve folate levels in pregnant women, thereby reducing the risk of developmental abnormalities.
The pharmaceutical industry has also explored the use of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt in the treatment of various neurological disorders. Research indicates that folic acid derivatives can modulate neurotransmitter levels and protect against oxidative stress, which are key factors in conditions such as Alzheimer's disease and depression. The enhanced stability and bioavailability of this compound make it an attractive option for developing new therapies targeting these diseases.
Another area where this compound has shown promise is in cancer therapy. Folate receptors are overexpressed in many cancer cells, making them susceptible to folate-based therapies. (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt can be used as a carrier for anticancer agents, enabling targeted delivery to tumor cells while minimizing side effects on healthy tissues. Preliminary clinical trials have demonstrated its efficacy in enhancing the therapeutic efficacy of chemotherapeutic drugs when used in combination therapy regimens.
The synthesis and characterization of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt have been subjects of extensive research due to its complex molecular structure. Advanced synthetic techniques have been employed to ensure high purity and yield, which are crucial for pharmaceutical applications. The use of chiral resolution methods has allowed researchers to isolate the (6S) enantiomer, which exhibits superior biological activity compared to other forms of tetrahydrofolic acid.
The environmental impact and sustainability of producing (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt have also been carefully evaluated. Modern manufacturing processes aim to minimize waste and energy consumption while maintaining high standards of quality control. These efforts align with global initiatives to promote green chemistry and sustainable practices in pharmaceutical production.
In conclusion, (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt (CAS No. 144077-69-0) is a versatile compound with significant therapeutic potential across multiple medical fields. Its enhanced bioavailability, stability, and targeted delivery capabilities make it a valuable asset in drug development. As research continues to uncover new applications for this derivative, it is likely to play an increasingly important role in modern medicine.
144077-69-0 ((6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt) Related Products
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 68551-17-7(Isoalkanes, C10-13)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)



